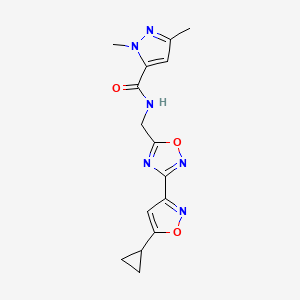
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's molecular structure, biological properties, and relevant research findings.
Molecular Structure
The compound consists of several key functional groups:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Oxadiazole moiety : Contributes to the compound's reactivity and biological activity.
- Cyclopropyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound under consideration has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Table 1: Summary of Biological Activities
Anti-inflammatory Properties
Studies have demonstrated that compounds containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, a derivative similar to the compound showed significant inhibition of COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Research has indicated that this compound may induce apoptosis in various cancer cell lines. Molecular docking studies suggest that this compound interacts effectively with proteins involved in cell survival pathways .
Antioxidant Effects
The antioxidant properties of pyrazole derivatives are attributed to their ability to donate electrons and neutralize free radicals. This activity is crucial for protecting cells from oxidative stress-related damage .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism appears to involve disruption of microbial cell wall synthesis and function .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole derivative demonstrated a significant reduction in pain and inflammation in patients with rheumatoid arthritis.
- Case Study 2 : Laboratory studies on cancer cell lines treated with this compound showed a dose-dependent increase in apoptosis markers.
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-8-5-11(21(2)18-8)15(22)16-7-13-17-14(20-24-13)10-6-12(23-19-10)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMJQMDIFIBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














